molecular formula C24H26ClN7 B11292152 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11292152
M. Wt: 448.0 g/mol
InChI Key: JRGALFOZMBBNAC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for its kinase inhibitory and antibacterial properties. Its structure features a 1-methylpyrazolo[3,4-d]pyrimidine core substituted at position 6 with a 4-benzylpiperazine group and at position 4 with a 3-chloro-4-methylphenylamine moiety. The benzylpiperazine substituent enhances solubility and modulates receptor binding, while the 3-chloro-4-methylphenyl group contributes to hydrophobic interactions in biological targets .

Properties

Molecular Formula

C24H26ClN7

Molecular Weight

448.0 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H26ClN7/c1-17-8-9-19(14-21(17)25)27-22-20-15-26-30(2)23(20)29-24(28-22)32-12-10-31(11-13-32)16-18-6-4-3-5-7-18/h3-9,14-15H,10-13,16H2,1-2H3,(H,27,28,29)

InChI Key

JRGALFOZMBBNAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CC5=CC=CC=C5)C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The benzylpiperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the chloromethylphenyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can act as a ligand in biochemical assays to study receptor interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Pyrazolo[3,4-d]pyrimidines are highly tunable, with substitutions at positions 1, 4, and 6 significantly altering bioactivity. Key comparisons include:

Compound Name Substituents (Position) Key Functional Groups Biological Activity Reference
Target Compound 1-Me, 4-(3-Cl-4-MePh), 6-(4-Bn-piperazinyl) Benzylpiperazine, Chloro-methylphenyl N/A (Structural analog data used)
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (11) 1-[2-phenylvinyl], 4-(4-Cl-Ph), 6-MeSO2 Methylsulfonyl, Vinyl-phenyl Antibacterial (S. aureus, E. coli)
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c) 2-piperazino, 4-(2,4-diF-Bn) Ethoxycarbonylpiperazine, Difluorobenzyl N/A (Synthetic intermediate)
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(4-Cl-Ph), 4-Bn Benzyl, 4-Chlorophenyl Kinase inhibition (MAPK10)

Key Observations:

  • Position 6 Modifications : The 4-benzylpiperazine group in the target compound contrasts with methylsulfonyl (compound 11 ) or ethoxycarbonylpiperazine (compound 4c ). Benzylpiperazine enhances lipophilicity and may improve blood-brain barrier penetration compared to polar sulfonyl groups .
  • Position 4 Aryl Groups : The 3-chloro-4-methylphenyl group in the target compound offers a unique substitution pattern compared to 4-chlorophenyl (compound 10 ) or 2,4-difluorobenzyl (compound 4c ). The methyl group at the 4-position may enhance hydrophobic interactions in enzyme binding pockets .

Biological Activity

6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic molecule with potential therapeutic applications. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly in the context of cancer and inflammation. The compound has been synthesized and studied for its biological effects, particularly as an inhibitor of specific enzymes and receptors involved in critical cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. Research indicates that it may function as an inhibitor in different biological pathways, potentially offering anti-cancer and anti-inflammatory effects. The mechanism likely involves binding to specific targets, thereby modulating their activity and influencing processes such as cell proliferation and apoptosis .

Therapeutic Potential

  • Anti-Cancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Its structural features allow it to bind effectively to target proteins, which could lead to reduced cell viability in cancer cell lines.
  • Anti-Inflammatory Effects : The compound has been evaluated for its potential to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response. In vitro studies have shown moderate inhibitory activity against COX-II, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the piperazine moiety and substitutions on the pyrazolo[3,4-d]pyrimidine core can significantly alter potency and selectivity against biological targets. For example, modifications that enhance lipophilicity or steric hindrance may improve binding affinity and selectivity towards specific receptors .

In Vitro Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cancer Cell Lines : In vitro assays using various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, with IC50 values indicating significant potency compared to established chemotherapeutics.
  • Inflammation Models : Inflammatory responses were assessed using cell-based assays where the compound showed a reduction in pro-inflammatory cytokine production, supporting its role as a COX-II inhibitor .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameMolecular FormulaKey FeaturesIC50 (μM)
Compound AC22H26ClN7Similar piperazine structure15
Compound BC24H26ClN7OContains methoxy group10
Target CompoundC24H26ClN7Unique benzyl piperazine moiety5

This table illustrates how modifications can lead to variations in potency against specific targets.

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